molecular formula C9H10BFO4 B14768400 (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid

(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid

Cat. No.: B14768400
M. Wt: 211.98 g/mol
InChI Key: WWALTRFTFJHYIL-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy, fluoro, and formyl groups. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-ethoxy-3-fluoro-5-formylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. The use of metal-free photoinduced borylation methods has also been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Benzyl alcohols.

Scientific Research Applications

(4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Furanylboronic acid

Comparison: (4-Ethoxy-3-fluoro-5-formylphenyl)boronic acid is unique due to the presence of the ethoxy and fluoro substituents, which can influence its reactivity and selectivity in chemical reactions. For example, the electron-withdrawing fluoro group can enhance the compound’s stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H10BFO4

Molecular Weight

211.98 g/mol

IUPAC Name

(4-ethoxy-3-fluoro-5-formylphenyl)boronic acid

InChI

InChI=1S/C9H10BFO4/c1-2-15-9-6(5-12)3-7(10(13)14)4-8(9)11/h3-5,13-14H,2H2,1H3

InChI Key

WWALTRFTFJHYIL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC)C=O)(O)O

Origin of Product

United States

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